2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methylbenzyl)acetamide
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Overview
Description
The compound “2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methylbenzyl)acetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been studied for its potential as a potent inhibitor of Ubiquitin specific peptidase 28 (USP28), a protein associated with the development of various malignancies .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed .Molecular Structure Analysis
The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography . Docking studies were performed to rationalize the potency of these compounds .Chemical Reactions Analysis
The anions, generated from the compound with sodium hydride (NaH), underwent aromatization to give the 3H-1, 2, 3-triazolo pyrimidine-7-carbonitriles . The compound also reacted with arylaldehydes in the presence of NaH to give corresponding 3H-1, 2, 3-triazolo pyrimidin-7-ylmethyl benzoates .properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-10-3-5-11(6-4-10)7-16-12(22)8-23-15-13-14(17-9-18-15)21(2)20-19-13/h3-6,9H,7-8H2,1-2H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRSQLOJSZYYNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methylbenzyl)acetamide |
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